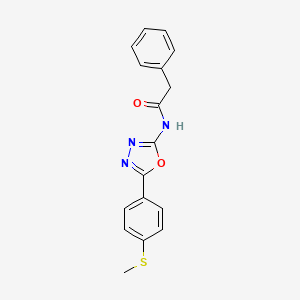N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
CAS No.: 886919-54-6
Cat. No.: VC6487837
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886919-54-6 |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.39 |
| IUPAC Name | N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
| Standard InChI Key | VGSFLJYVJUWZGO-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The molecular formula of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is C₁₈H₁₆N₃O₂S₂, with a molecular weight of 386.47 g/mol. Key structural features include:
-
A 1,3,4-oxadiazole ring at position 2, substituted with a 4-(methylthio)phenyl group.
-
A phenylacetamide side chain connected via a sulfur atom to the oxadiazole ring.
-
A methylthio (-SMe) group at the para position of the aromatic ring, enhancing lipophilicity and potential membrane permeability .
Table 1: Comparative Structural Data of Analogous Oxadiazole Derivatives
Synthetic Pathways
The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide likely follows a multi-step protocol analogous to reported methods for 1,3,4-oxadiazole derivatives :
Step 1: Formation of Hydrazide Intermediate
Ethyl 2-phenylacetate reacts with hydrazine monohydrate in ethanol under reflux to yield 2-phenylacetohydrazide.
Step 2: Cyclization to Oxadiazole
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide, forming the 1,3,4-oxadiazole ring. Substitution at position 5 is achieved using 4-(methylthio)benzyl chloride or bromide.
Step 3: Thioether Bridging
The oxadiazole intermediate is reacted with 2-chloro-N-phenylacetamide in acetone under basic conditions (K₂CO₃) to introduce the phenylacetamide moiety via nucleophilic substitution .
Key Reaction Conditions
-
Purification: Column chromatography (ethyl acetate/petroleum ether) or recrystallization from ethanol .
| Compound | Cell Line (IC₅₀, μM) | Selectivity Index (vs. L929 Fibroblasts) |
|---|---|---|
| 4h (Oxadiazole derivative) | A549: <0.14 | >714 |
| 4g | C6 Glioma: 8.16 | 3.2 |
| Doxorubicin | SKNMC: 0.89 | N/A |
Mechanistically, these compounds induce mitochondrial membrane depolarization and caspase-3 activation, promoting apoptosis in cancer cells . The methylthio group may enhance uptake via hydrophobic interactions with cell membranes.
Enzyme Inhibition
1,3,4-Oxadiazoles are potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9, a key enzyme in tumor metastasis. Compound 4h (IC₅₀: 0.82 μM for MMP-9) demonstrates >90% inhibition at 10 μM, suggesting similar potential for the reviewed compound .
Antimicrobial Properties
Though untested for this specific derivative, oxadiazole-thioether hybrids show broad-spectrum activity. For example, 3d (ortho-chloro-substituted analog) inhibits E. coli with a MIC of 12.5 μg/mL . The methylthio group’s electron-donating properties may enhance bacterial membrane disruption.
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of the Oxadiazole Ring
The 1,3,4-oxadiazole core contributes to:
-
Electron-deficient character, facilitating interactions with enzymatic active sites.
-
Metabolic stability due to resistance to oxidative degradation .
SAR Observations:
-
Substitution at Position 5: Bulky groups (e.g., 4-(methylthio)phenyl) improve cytotoxicity but reduce solubility.
-
Thioether Linkage: Enhances binding to cysteine-rich domains in MMPs .
Impact of the Methylthio Group
-
Lipophilicity: LogP increases by ~1.5 compared to unsubstituted analogs, favoring blood-brain barrier penetration.
-
Electron Donation: The -SMe group stabilizes charge-transfer complexes with DNA, potentially aiding intercalation .
Comparative Analysis with Thiadiazole Analogs
Replacing the oxadiazole ring with a 1,3,4-thiadiazole (as in ) reduces anticancer potency but improves antimicrobial activity:
Table 3: Oxadiazole vs. Thiadiazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume